![molecular formula C24H17Cl2NO4 B4614319 4-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614319.png)
4-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various reactions including ring-opening, cyclization, and substitution, as evidenced by studies on similar oxazolone derivatives. For example, the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate leads to new 2H-pyran-2-one compounds, showcasing the versatility of oxazolone derivatives in synthesis (Gelmi & Pocar, 1992). This example provides insight into the types of chemical transformations that could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of similar compounds is often elucidated using spectroscopic methods and X-ray crystallography. For instance, the crystal and molecular structure of a related compound was determined through X-ray diffraction and optimized by density functional theory (DFT) calculations, highlighting the importance of these techniques in understanding compound geometry and electronic structure (Wu et al., 2022).
Chemical Reactions and Properties
Oxazolone derivatives participate in a variety of chemical reactions, offering insights into their reactivity and chemical properties. For instance, the transformation of 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into different compounds through hydrolysis and subsequent reactions demonstrates the compound's versatility in synthetic chemistry (Bratušek, Hvala, & Stanovnik, 1998).
Physical Properties Analysis
The physical properties of oxazolone derivatives, such as their crystal structure and phase behavior, are crucial for understanding their potential applications. The crystal structure analysis of similar compounds reveals detailed information about molecular conformation and intermolecular interactions, which are vital for predicting material properties (Krishna et al., 2007).
Chemical Properties Analysis
The chemical properties of oxazolone derivatives, including their reactivity, stability, and interactions with other molecules, are key to their functionality in various applications. Studies on related compounds, such as the reactivity of poly(2-vinyl-4,4-dimethyl-5-oxazolone) and its copolymers, provide insights into the chemical behavior and modification possibilities of these compounds (Guichard et al., 1998).
Applications De Recherche Scientifique
Antimicrobial Activities
Compounds related to the chemical structure have been synthesized and evaluated for their antimicrobial activities. Some of these synthesized compounds, including derivatives of 1,2,4-triazole and benzoxazole, showed good or moderate activities against test microorganisms, suggesting potential applications in antimicrobial therapies (Bektaş et al., 2010).
Synthesis of Functionalized Aromatic Compounds
Research indicates that 4H-1,2-benzoxazine derivatives, closely related to the specified chemical, are key intermediates in synthesizing functionalized aromatic compounds. These intermediates are useful in producing oxygen-functionalized aromatic compounds, hinting at a wide range of applications in chemical synthesis (Nakamura et al., 2003).
Luminescent Liquid Crystalline Materials
A new series of compounds similar to the specified chemical have been developed as luminescent mesogens, demonstrating applications in the field of photonic materials. Their thermotropic behaviors and photophysical properties, including strong absorption and blue emission bands, highlight their potential in optoelectronic applications (Ahipa & Adhikari, 2014).
Initiators for Ring Opening Polymerization
Research into zinc anilido-oxazolinate complexes, related to the specified chemical structure, has shown potential as initiators for ring opening polymerization. These studies contribute to the development of new materials and processes in polymer chemistry (Chen et al., 2007).
Nonlinear Optical Properties
Compounds structurally related to the specified chemical have been synthesized and their nonlinear optical properties studied using techniques like Z-scan. These studies indicate potential applications in photonics and electronics, particularly in areas involving nonlinear optics (Murthy et al., 2010).
Propriétés
IUPAC Name |
(4E)-4-[[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2NO4/c1-29-18-5-2-4-16(13-18)23-27-22(24(28)31-23)12-15-8-10-17(11-9-15)30-14-19-20(25)6-3-7-21(19)26/h2-13H,14H2,1H3/b22-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQLSUSENKUKFU-WSDLNYQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=N/C(=C/C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)
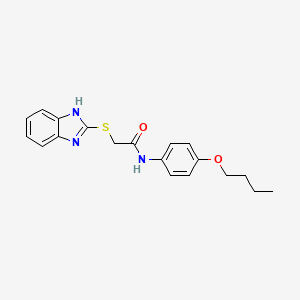
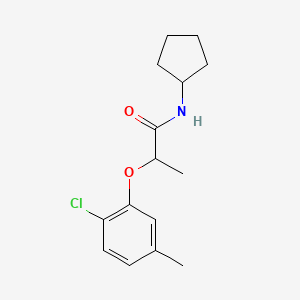
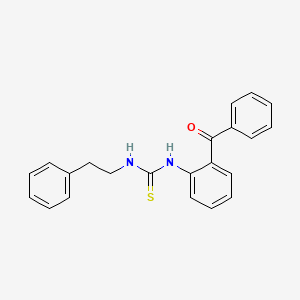
![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4614276.png)
![N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4614279.png)
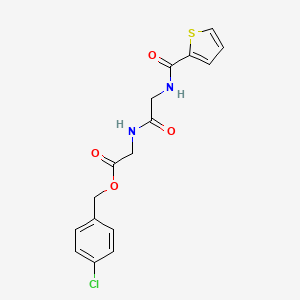
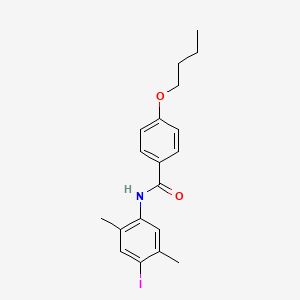
![3-[(3,4-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4614296.png)
![2-methoxy-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4614301.png)
![4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4614312.png)
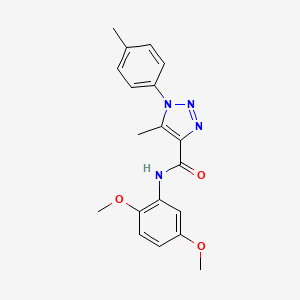
![5-[(2-bromobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B4614328.png)